Methyl 4-isopropylthiazole-5-carboxylate
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Overview
Description
Methyl 4-isopropylthiazole-5-carboxylate is a heterocyclic organic compound that contains a thiazole ring. Thiazoles are known for their diverse biological activities and are found in various biologically active compounds . The thiazole ring consists of three carbon atoms, one sulfur atom, and one nitrogen atom, forming a five-membered ring
Preparation Methods
The synthesis of methyl 4-isopropylthiazole-5-carboxylate can be achieved through various methods. One efficient method involves a one-pot synthesis from commercially available starting materials. This method typically uses ethyl acetoacetate, N-bromosuccinimide, and thiourea or its derivatives under mild reaction conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the thiazole ring. This method is advantageous due to its simplicity and high yield compared to traditional two-step syntheses .
Chemical Reactions Analysis
Methyl 4-isopropylthiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazoles or other reduced forms.
Substitution: Electrophilic substitution reactions can occur at the C-5 position of the thiazole ring, while nucleophilic substitution can occur at the C-2 position. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 4-isopropylthiazole-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of methyl 4-isopropylthiazole-5-carboxylate involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation reactions . These interactions can modulate biochemical pathways, enzymes, and receptors in biological systems, leading to various physiological effects .
Comparison with Similar Compounds
Methyl 4-isopropylthiazole-5-carboxylate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug.
Ritonavir: An antiretroviral drug.
Abafungin: An antifungal drug.
Bleomycin: An antineoplastic drug. These compounds share the thiazole ring structure but differ in their substituents and specific biological activities.
Properties
CAS No. |
81569-56-4 |
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Molecular Formula |
C8H11NO2S |
Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl 4-propan-2-yl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C8H11NO2S/c1-5(2)6-7(8(10)11-3)12-4-9-6/h4-5H,1-3H3 |
InChI Key |
RALVPZQDCTYNEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(SC=N1)C(=O)OC |
Origin of Product |
United States |
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